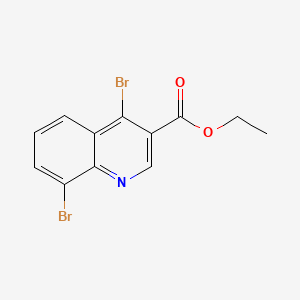

Ethyl 4,8-dibromoquinoline-3-carboxylate

Description

Ethyl 4,8-dibromoquinoline-3-carboxylate is a brominated quinoline derivative featuring ester and bromine substituents at positions 3, 4, and 8 of the quinoline core. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties. The bromine substituents at positions 4 and 8 likely enhance its reactivity in substitution reactions, making it a valuable intermediate for further functionalization .

Properties

IUPAC Name |

ethyl 4,8-dibromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNAXWLNYVVDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677914 | |

| Record name | Ethyl 4,8-dibromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-69-0 | |

| Record name | Ethyl 4,8-dibromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,8-dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoquinoline-3-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,8-dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation Products: Quinoline N-oxides or quinoline-2,4-diones.

Reduction Products: Reduced quinoline derivatives with altered electronic properties.

Scientific Research Applications

Ethyl 4,8-dibromoquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4,8-dibromoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance binding affinity and selectivity towards the target. The quinoline ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Reactivity

- This compound: The dual bromine substituents may facilitate sequential substitution reactions (e.g., Suzuki coupling), though steric hindrance could limit accessibility to the 4-position. Bromine’s larger atomic radius compared to chlorine (present in ) may also influence regioselectivity in reactions.

- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate: The nitro group at position 8 strongly deactivates the ring, directing electrophilic attacks to specific positions. Chlorine’s moderate electronegativity allows for nucleophilic displacement under milder conditions than bromine .

- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: The hydroxyl group at position 4 enhances solubility in polar solvents and enables hydrogen bonding, which is critical for biological interactions. Bromine at position 8 supports cross-coupling reactions for further derivatization .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The dibromo compound likely has higher molecular weight and lipophilicity than its chloro-nitro and bromo-hydroxy analogs, impacting its bioavailability and membrane permeability.

- Solubility : The hydroxy-substituted compound () is expected to have better aqueous solubility than the nitro- or bromo-substituted analogs due to hydrogen bonding.

Biological Activity

Ethyl 4,8-dibromoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by the presence of bromine substituents at the 4 and 8 positions on the quinoline ring and a carboxylate group at the 3 position. Its molecular formula is C12H8Br2N2O2, with a molecular weight of approximately 360.00 g/mol. The unique structural features contribute to its lipophilicity and cellular uptake, enhancing its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways related to apoptosis and cell cycle regulation.

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxicity against various human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.12 | G2/M phase arrest |

| HeLa | 15.45 | Apoptosis induction |

| A549 | 12.30 | Enzyme inhibition |

The compound's effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death rates.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate potential applications in treating bacterial infections.

Case Studies and Research Findings

- Cytotoxicity Study : A study conducted on MCF-7 breast cancer cells revealed that this compound induced apoptosis through a mitochondrial pathway. Flow cytometry analysis showed an increase in cells in the pre-G1 phase, indicating DNA fragmentation typical of apoptotic cells .

- Antimicrobial Efficacy : Another research effort assessed the antimicrobial activity of the compound against various pathogens. The results indicated that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics.

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the positioning of bromine atoms significantly affects biological activity. Compounds with similar structures but different halogen substitutions exhibited varied efficacy against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.